Methyl 2-[(2-chlorobenzyl)oxy]benzoate
Description
Methyl 2-[(2-chlorobenzyl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a 2-chlorobenzyloxy substituent at the ortho position of the aromatic ring. Its molecular structure (C15H13ClO3) combines lipophilic and electron-withdrawing properties due to the chlorinated benzyl group, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C15H13ClO3 |
|---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-7-3-5-9-14(12)19-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3 |
InChI Key |
ZXVAPDOKLJAVNW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and applications of Methyl 2-[(2-chlorobenzyl)oxy]benzoate and related compounds:
Key Comparative Insights
In agrochemical analogs like tribenuron methyl ester, sulfonylurea groups confer herbicidal activity by inhibiting acetolactate synthase (ALS), whereas pyriminobac-methyl targets acetyl-CoA carboxylase (ACCase). The absence of such functional groups in this compound suggests divergent applications, possibly as a synthetic precursor or in non-agrochemical roles .
Synthetic Utility: Methyl 2-(2-chlorophenoxy)benzoate serves as an intermediate in hydrazide synthesis , implying that the target compound may similarly act as a building block for pharmaceuticals or ligands.
Steric and Electronic Properties :
- The ortho-chlorine on the benzyl group introduces steric hindrance, which could impede enzymatic degradation compared to para-substituted analogs. This may enhance environmental persistence, a critical factor in agrochemical design .
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